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molecular formula C10H7N3 B2766687 4-(1H-pyrazol-1-yl)benzonitrile CAS No. 25699-83-6

4-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B2766687
M. Wt: 169.187
InChI Key: SLPWCEHHSRUSKN-UHFFFAOYSA-N
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 4-bromobenzonitrile (364 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 330 mg (98% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Br[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1>>[N:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
364 mg
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50)
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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